molecular formula C15H13BrN2O B5578168 [1-[(3-Bromophenyl)methyl]benzimidazol-2-yl]methanol

[1-[(3-Bromophenyl)methyl]benzimidazol-2-yl]methanol

Cat. No.: B5578168
M. Wt: 317.18 g/mol
InChI Key: YBUXRHCBUZRWLP-UHFFFAOYSA-N
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Description

[1-[(3-Bromophenyl)methyl]benzimidazol-2-yl]methanol is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3-Bromophenyl)methyl]benzimidazol-2-yl]methanol typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, with the product being easily separated using hexane and water washes .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated systems to ensure consistency and high yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents like halogens or alkylating agents are typically used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may lead to the formation of simpler benzimidazole compounds .

Scientific Research Applications

Chemistry: In chemistry, [1-[(3-Bromophenyl)methyl]benzimidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for further research in drug design and development .

Medicine: In medicine, benzimidazole derivatives, including this compound, have been studied for their anticancer properties. They have shown efficacy in inhibiting the growth of cancer cells in various studies .

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of [1-[(3-Bromophenyl)methyl]benzimidazol-2-yl]methanol involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes and pathways that are crucial for cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects .

Comparison with Similar Compounds

    Osimertinib: A benzimidazole derivative used as an anticancer agent.

    Navelbine: Another benzimidazole-based drug with anticancer properties.

    Alectinib: A benzimidazole compound used in cancer treatment.

Uniqueness: What sets [1-[(3-Bromophenyl)methyl]benzimidazol-2-yl]methanol apart from other similar compounds is its specific substitution pattern, which may confer unique biological activities and reactivity. Its bromophenyl group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

[1-[(3-bromophenyl)methyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c16-12-5-3-4-11(8-12)9-18-14-7-2-1-6-13(14)17-15(18)10-19/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUXRHCBUZRWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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